molecular formula C15H9ClN4 B2868042 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-35-4

7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2868042
CAS No.: 320417-35-4
M. Wt: 280.72
InChI Key: IFLIVURBQWDTRS-UTCJRWHESA-N
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Description

“7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS Number: 320417-35-4 . It has a molecular weight of 280.72 . The compound is also known by the synonym "7-(4-chlorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3-" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazolo[1,5-a]pyrimidines have been involved in rhodium-catalyzed reductive dearomatization reactions .

. More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

One study highlighted the synthesis of a pyrazolo[1,5-a]pyrimidine derivative for potential use as a PET tumor imaging agent. The compound demonstrated rapid and prolonged accumulation in tumors with moderate washout from other tissues, suggesting its utility in the non-invasive detection of tumors (Jingli Xu et al., 2012). Another research focused on the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as eco-friendly energy sources, emphasizing the method's efficiency and environmental benefits (K. Al‐Zaydi, 2009).

Biological Evaluation and Potential Applications

The biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives has been a focal point of research, exploring their potential in various therapeutic areas. For instance, a study synthesized and evaluated the antiulcer activity of certain derivatives, identifying molecules with significant activity and highlighting their potential as therapeutic agents (G. Doria et al., 1986). Another study explored the synthesis, biological activity, and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidines, reporting on their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells, underscoring the compound's multifaceted potential in medicinal chemistry (W. M. Al-Adiwish et al., 2017).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives have also been extensively investigated. A novel approach to the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones reported their potential as antimicrobial agents (A. K. El-ziaty et al., 2016). Additionally, novel pyrazole derivatives containing various moieties were synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin, highlighting the potential of these derivatives in cancer therapy (H. Hafez et al., 2016).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLIVURBQWDTRS-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC=NC3=C(C=NN23)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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